
(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a side-chain of the fourth generation of cephem antibiotics , and (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics . These compounds share the thiadiazole moiety and are relevant to the synthesis and application of cephalosporin antibiotics.
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from aminoisoxazoles and proceeding through skeletal rearrangement . For example, the preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to give intermediates, which are then converted into the target compound through the reaction with O-methylhydroxylamine . Another synthesis route involves O-methylation of a hydroxyimino precursor with methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate to afford the desired Z-isomer . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by techniques such as X-ray crystallography . This method provides an unambiguous determination of the stereochemical structure, which is crucial for understanding the compound's reactivity and interaction with biological targets. The Z-configuration is particularly important in the activity of cephalosporin antibiotics, and the same might be inferred for the compound due to the presence of a similar Z-isomer configuration.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, the related compounds are known to be chemical modifiers of cephalosporin antibiotics, suggesting that they can react with other molecules to alter the antibiotic's properties . The presence of reactive groups such as the methoxyimino moiety and the thiadiazole ring in the related compounds indicates that the compound may also undergo various chemical reactions, potentially including those relevant to its activity as a pharmaceutical agent.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely to be influenced by their molecular structure, including the presence of heteroatoms and the Z-configuration . These properties are important for the compound's formulation and storage as a pharmaceutical agent.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds structurally related to (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been explored for their potential in combating various microbial infections. Rana et al. (2008) synthesized thiazolidinone derivatives showing promising antibacterial and antifungal activities against different microorganisms. The antimicrobial efficacy of these compounds underscores their potential in developing new therapeutic agents (Rana, Mistry, & Desai, 2008). Similarly, Krátký, Vinšová, & Stolaříková (2017) evaluated rhodanine-3-acetic acid derivatives, demonstrating significant activity against mycobacteria, including Mycobacterium tuberculosis, and methicillin-resistant Staphylococcus aureus, highlighting the potential of such compounds in treating resistant bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiangiogenic Effects
The exploration of thiazolidinone derivatives extends into anticancer research. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds exhibited significant reduction in tumor volume and cell number, alongside inhibiting tumor-induced angiogenesis, indicating a promising avenue for anticancer therapy (Chandrappa et al., 2010).
Photovoltaic and Fluorescence Applications
The structural versatility of compounds related to (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid also finds applications in materials science. Khan et al. (2019) designed triazatruxene-based donor materials incorporating rhodanine-3-acetic acid moiety for organic solar cells, demonstrating enhanced optoelectronic properties suitable for photovoltaic applications (Khan et al., 2019). Moreover, Li Rui-j (2013) synthesized a fluorescent compound with excellent selectivity towards Co2+, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).
Propriétés
IUPAC Name |
2-[(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S2/c1-23-11-5-4-10(17)9-3-2-8(18-14(9)11)6-12-15(22)19(7-13(20)21)16(24)25-12/h2-6H,7H2,1H3,(H,20,21)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYNLUSMPJGRX-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

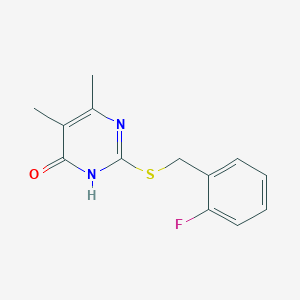
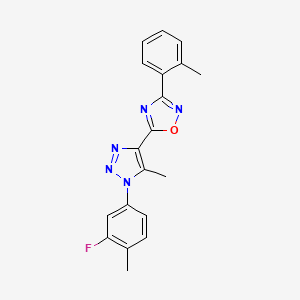
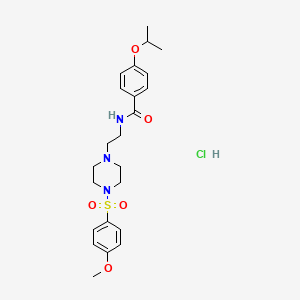
![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)
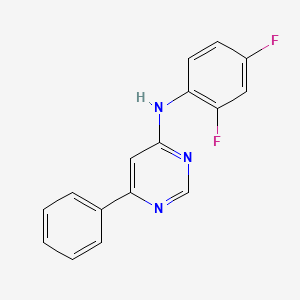
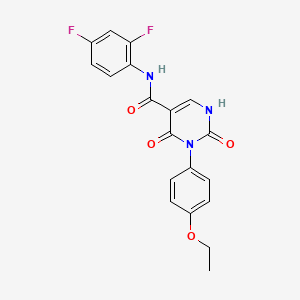
![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)
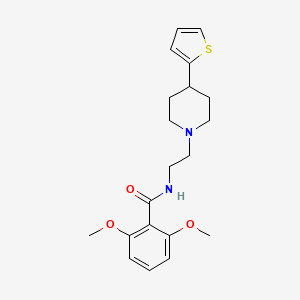
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)
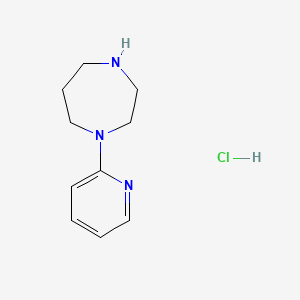

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)